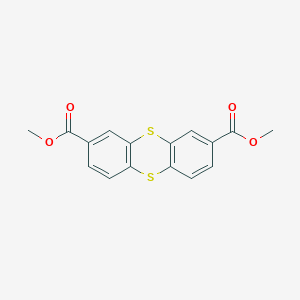
Dimethyl thianthrene-2,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl thianthrene-2,8-dicarboxylate is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which is known for its ease of oxidation and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl thianthrene-2,8-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of thianthrene with dimethyl acetylenedicarboxylate under specific conditions . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then reacted with aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl thianthrene-2,8-dicarboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, zinc or tin chloride for reduction, and various bases for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield radical cations, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Dimethyl thianthrene-2,8-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl thianthrene-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sulfur-containing structure allows it to participate in redox reactions, which can influence various biochemical pathways . Its ability to form stable radical cations and reduced forms makes it a valuable tool in studying redox processes and their effects on molecular targets .
Comparison with Similar Compounds
Dimethyl thianthrene-2,8-dicarboxylate can be compared with other similar compounds, such as:
- Thiacalix 4-2,8-thianthrene : A thianthrene-based cyclic tetramer with unique supramolecular chemistry and photophysical properties .
Thianthrene: A parent compound known for its ease of oxidation and unique structural properties.
Dimethyl acetylenedicarboxylate: An organic compound widely used in cycloaddition reactions and as a potent Michael acceptor.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65178-27-0 |
|---|---|
Molecular Formula |
C16H12O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dimethyl thianthrene-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)22-14-8-10(16(18)20-2)4-6-12(14)21-11/h3-8H,1-2H3 |
InChI Key |
PQGWXBRNYDLOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


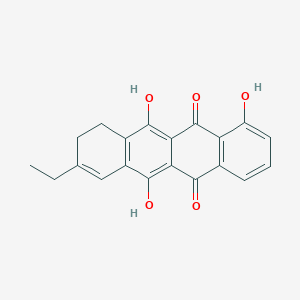
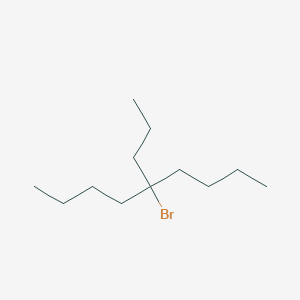
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
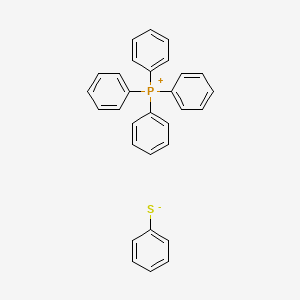

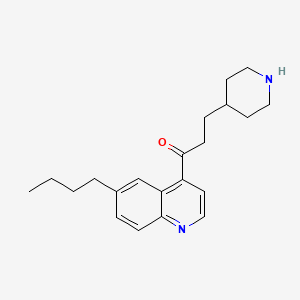
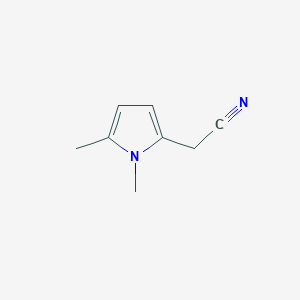
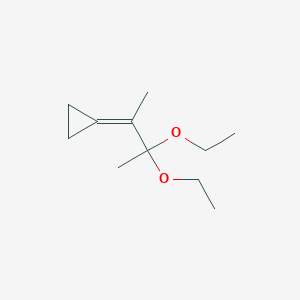
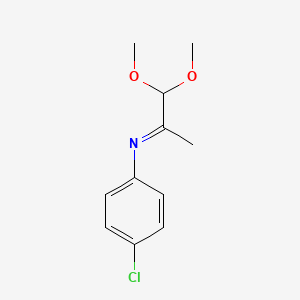
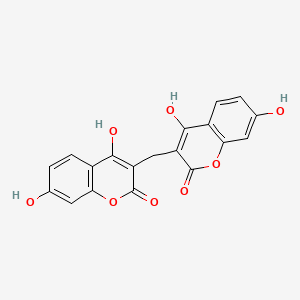

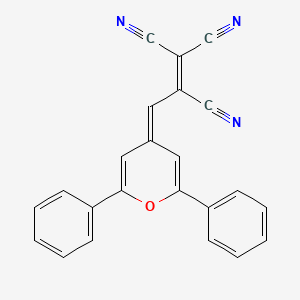
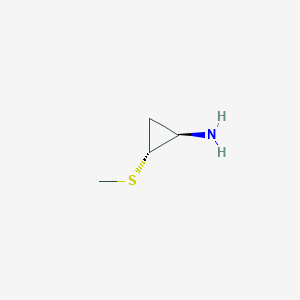
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
